N-(1,3-benzodioxol-5-yl)-1-methyl-1H-indole-3-carboxamide
CAS No.:
Cat. No.: VC14780008
Molecular Formula: C17H14N2O3
Molecular Weight: 294.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H14N2O3 |
|---|---|
| Molecular Weight | 294.30 g/mol |
| IUPAC Name | N-(1,3-benzodioxol-5-yl)-1-methylindole-3-carboxamide |
| Standard InChI | InChI=1S/C17H14N2O3/c1-19-9-13(12-4-2-3-5-14(12)19)17(20)18-11-6-7-15-16(8-11)22-10-21-15/h2-9H,10H2,1H3,(H,18,20) |
| Standard InChI Key | XZFGRRGQCMVXOD-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=C(C2=CC=CC=C21)C(=O)NC3=CC4=C(C=C3)OCO4 |
Introduction
Chemical Identity and Structural Features
Molecular Composition
N-(1,3-benzodioxol-5-yl)-1-methyl-1H-indole-3-carboxamide belongs to the indole carboxamide class, featuring a benzodioxole group fused to an N-methylindole scaffold. Key molecular properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 294.30 g/mol |
| CAS Number | Not publicly disclosed |
| IUPAC Name | N-(1,3-benzodioxol-5-yl)-1-methyl-1H-indole-3-carboxamide |
The benzodioxole moiety (1,3-benzodioxol-5-yl) contributes to its planar aromatic structure, while the methyl group at the indole’s 1-position enhances metabolic stability.
Structural Analysis
X-ray crystallography data, though limited, suggests that the carboxamide bridge adopts a trans-configuration, optimizing hydrogen bonding with target receptors. The indole’s 3-position carboxamide group facilitates interactions with hydrophobic pockets in cannabinoid receptors, as evidenced by molecular docking simulations.
Synthesis and Reaction Pathways
Synthetic Methodology
The synthesis involves a three-step sequence:
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Indole Core Functionalization: 1-Methylindole-3-carboxylic acid is activated using thionyl chloride () to form the corresponding acid chloride.
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Amide Coupling: The acid chloride reacts with 1,3-benzodioxol-5-amine in the presence of triethylamine () as a base, yielding the carboxamide intermediate.
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Purification: Column chromatography with silica gel and a hexane-ethyl acetate gradient (7:3) achieves >95% purity.
Critical reaction conditions include maintaining anhydrous environments and temperatures below 40°C to prevent decarboxylation or decomposition.
Mechanistic Insights
The amide bond formation proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acid chloride. Triethylamine scavenges HCl, shifting equilibrium toward product formation. Side reactions, such as over-alkylation of the indole nitrogen, are mitigated by stoichiometric control.
Biological Activity and Pharmacological Profile
Cannabinoid Receptor Modulation
N-(1,3-benzodioxol-5-yl)-1-methyl-1H-indole-3-carboxamide exhibits nanomolar affinity for CB1 () and CB2 () receptors in competitive binding assays. This dual activity positions it as a candidate for:
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Pain Management: CB1 agonism modulates nociceptive pathways in the central nervous system.
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Anxiolytic Effects: CB2 activation in peripheral immune cells reduces neuroinflammation linked to anxiety.
Selectivity and Off-Target Effects
Stability and Physicochemical Properties
Thermal and pH Stability
The compound remains stable under ambient conditions (25°C, 60% RH) for 12 months, with degradation <2%. Accelerated stability testing (40°C/75% RH) shows 5% decomposition over 6 months, primarily via hydrolysis of the benzodioxole ring.
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| Acidic (pH 2) | Benzodioxole ring opening | 48 hours |
| Alkaline (pH 9) | Amide hydrolysis | 72 hours |
| Oxidative (H₂O₂) | Indole oxidation | 24 hours |
Solubility and LogP
Experimental solubility data:
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Aqueous Solubility: 0.12 mg/mL in PBS (pH 7.4)
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LogP: 3.2 (calculated via XLogP3)
Low aqueous solubility necessitates formulation strategies like nanoemulsions or cyclodextrin complexes for in vivo delivery.
Therapeutic Applications and Preclinical Data
Analgesic Efficacy
In a murine neuropathic pain model (chronic constriction injury), oral administration (10 mg/kg) reduced mechanical allodynia by 62% over 6 hours (). Efficacy paralleled gabapentin (50 mg/kg) but with fewer sedative side effects.
Toxicological Considerations
Acute Toxicity
A single-dose LD₅₀ in rats exceeds 500 mg/kg, with no mortality or organ damage observed at 100 mg/kg. Mild hepatotoxicity (elevated ALT at 50 mg/kg) resolves within 72 hours.
Genotoxicity
Future Directions and Challenges
Clinical Translation
Phase I trials must address the compound’s poor bioavailability (F = 12% in rats). Prodrug strategies, such as esterification of the carboxamide, could enhance absorption.
Target Validation
CRISPR-Cas9 knockout models of CB1/CB2 will clarify the receptor-specific contributions to efficacy and side effects.
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